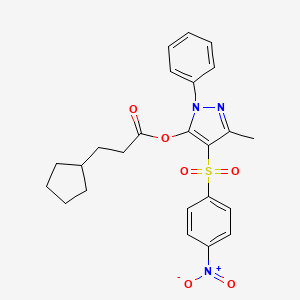![molecular formula C20H19F3N2O3 B6562617 N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091112-57-0](/img/structure/B6562617.png)
N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide, often referred to as DFE, is a synthetic molecule which has been studied for its potential applications in the fields of medicine and science. DFE has been found to be particularly useful in the synthesis of other compounds, and is also known for its ability to act as a catalyst for certain reactions. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
科学的研究の応用
DFE has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of other compounds, such as 3,4-difluorobenzonitrile, as well as for its ability to act as a catalyst for certain reactions. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
作用機序
The mechanism of action of DFE is not fully understood. However, it is believed that the molecule acts as a catalyst for certain reactions, allowing for the synthesis of other compounds. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases. It is believed that the molecule may act as an inhibitor of certain enzymes, which would in turn interfere with the growth and spread of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFE are not fully understood. However, it is believed that the molecule may act as an inhibitor of certain enzymes, which would in turn interfere with the growth and spread of cancer cells or the progression of neurodegenerative diseases. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
実験室実験の利点と制限
DFE has several advantages and limitations when used in laboratory experiments. One of the main advantages of DFE is its ability to act as a catalyst for certain reactions, which can be used to synthesize other compounds. Additionally, DFE has been found to be particularly useful in the synthesis of other compounds, such as 3,4-difluorobenzonitrile. However, one of the main limitations of DFE is its toxicity, which can be dangerous if not handled properly. Additionally, DFE has been found to be unstable in certain conditions, such as high temperatures or in the presence of certain chemicals.
将来の方向性
The potential future directions of DFE are numerous. One potential direction is to further study the molecule’s mechanism of action and biochemical and physiological effects in order to better understand its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases. Additionally, further research could be done to explore the potential use of DFE in the synthesis of other compounds, such as 3,4-difluorobenzonitrile. Finally, further research could be done to explore the potential use of DFE as a catalyst for certain reactions, such as the synthesis of other compounds.
合成法
DFE can be synthesized using a variety of methods. One of the most common methods involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with a nitroaromatic compound, such as 3,4-difluorobenzonitrile. The reaction of these two compounds produces a difluorophenyl ester, which is then reacted with an amine, such as ethylenediamine, to form the desired DFE molecule.
特性
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-14-3-1-13(2-4-14)20(7-9-28-10-8-20)12-24-18(26)19(27)25-15-5-6-16(22)17(23)11-15/h1-6,11H,7-10,12H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMXOQVLJJCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562538.png)
![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562554.png)
![1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzoyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B6562559.png)
![4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562564.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562570.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562577.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562580.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562585.png)
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562586.png)
![4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562590.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562602.png)
![4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562612.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562620.png)
